5,7-Dimethoxyflavone

説明

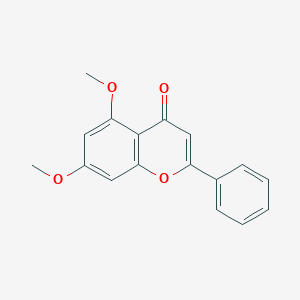

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFZSUMZAUHNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175656 | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21392-57-4 | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21392-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Flavone of Interest: A Technical Guide to the Natural Sources and Isolation of 5,7-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (DMF) is a prominent polymethoxyflavone, a class of flavonoids characterized by the presence of two or more methoxy groups on the flavone backbone. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects. As research into the therapeutic potential of DMF intensifies, a comprehensive understanding of its natural origins and the methodologies for its efficient isolation is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and a summary of its key signaling pathways.

Natural Sources of this compound

While this compound has been identified in a few plant species, its most abundant and commercially significant source is the rhizome of Kaempferia parviflora, commonly known as black ginger or Thai ginseng. Other reported, albeit less common, sources include certain species of the Piper and Chromolaena genera.

Primary Source: Kaempferia parviflora

Kaempferia parviflora Wall. ex Baker, a member of the Zingiberaceae family, is a medicinal plant native to Thailand and surrounding regions. Its rhizomes are rich in various methoxyflavones, with this compound being one of the most abundant.[1][2] The concentration of DMF in K. parviflora can vary depending on the cultivar and growing conditions. High-performance liquid chromatography (HPLC) analysis has been effectively used to quantify the methoxyflavone content and differentiate between various types of K. parviflora.[3][4][5]

Other Reported Sources

Several species of the Piper genus have been reported to contain this compound. These include:

Additionally, the plant Chromolaena odorata has been identified as a source of various flavonoids, with some studies indicating the presence of dimethoxyflavone derivatives.[10][11] However, the concentration of this compound in these sources is generally lower than in Kaempferia parviflora, and detailed isolation and yield data are less readily available.

Isolation and Purification of this compound

The isolation of this compound from its natural sources, primarily Kaempferia parviflora, involves a multi-step process encompassing extraction, fractionation, and purification. The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[12][13][14]

Data on Extraction and Yield

The efficiency of this compound extraction is highly dependent on the chosen solvent and method. Ethanolic extraction has been widely studied and shown to be effective. The concentration of ethanol significantly impacts the yield of DMF.

| Plant Source | Extraction Method | Solvent | Key Parameters | This compound Yield | Reference |

| Kaempferia parviflora | Maceration | 95% Ethanol | 7 days | 48.10 ± 9.62 g/100 mL of extract | [1] |

| Kaempferia parviflora | Maceration | 75% Ethanol | 7 days | 3.49 ± 0.70 g/100 mL of extract | [1] |

| Kaempferia parviflora | Maceration | 50% Ethanol | 7 days | 2.14 ± 0.43 g/100 mL of extract | [1] |

| Kaempferia parviflora | Maceration | 25% Ethanol | 7 days | 1.11 ± 0.02 g/100 mL of extract | [1] |

| Kaempferia parviflora | Soxhlet Extraction | 95% Ethanol | Exhaustive | 9.57 ± 1.49 g/100 g of dry rhizomes (extract yield) | [13] |

| Kaempferia parviflora | TLC-Densitometry | - | - | 2.15 ± 0.64 g/100 g of dry rhizomes | [13][15] |

| Kaempferia parviflora | TLC Image Analysis | - | - | 1.96 ± 0.51 g/100 g of dry rhizomes | [13][15] |

Note: The yields reported in g/100 mL of extract are from concentrated extracts and reflect the efficiency of the solvent system. The yields in g/100 g of dry rhizomes provide a measure of the compound's abundance in the raw material.

Experimental Protocols

This protocol describes a standard maceration technique for the extraction of this compound.

-

Preparation of Plant Material:

-

Obtain fresh rhizomes of Kaempferia parviflora.

-

Clean the rhizomes to remove any soil and foreign matter.

-

Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Weigh a known amount of the powdered rhizome (e.g., 100 g).

-

Place the powder in a large container with a lid (e.g., a glass jar).

-

Add 95% (v/v) ethanol to the container, ensuring the powder is fully submerged (a solid-to-solvent ratio of 1:10 w/v is common).

-

Seal the container and allow it to stand at room temperature for 7 days, with occasional shaking.

-

-

Filtration and Concentration:

-

After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is completely removed.

-

The resulting crude extract can be further purified.

-

This protocol outlines the purification of the crude extract to isolate this compound.

-

Preparation of the Column:

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

-

Allow the silica gel to settle and the solvent to drain until it is just above the level of the silica.

-

-

Sample Loading:

-

Dissolve a known amount of the crude K. parviflora extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be starting with hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Collect the eluate in fractions of a fixed volume.

-

-

Fraction Analysis and Isolation:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid 5:4:1:0.2 v/v/v/v).[13]

-

Spot the fractions on a TLC plate and develop the plate in the mobile phase.

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

-

Evaporate the solvent from the combined fractions to obtain the purified this compound. A purity of >95% can be achieved with this method.[12]

-

-

Recrystallization (Optional):

-

For further purification, the isolated this compound can be recrystallized from a suitable solvent system (e.g., methanol-water or ethanol-water).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

cAMP-Dependent Signaling and PDE Inhibition

This compound can increase intracellular cyclic AMP (cAMP) levels, in part through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical constituents from tiger's betel, Piper porphyrophyllum N.E.Br. (Fam. Piperaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. Exploring this compound from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Quality evaluation of Kaempferia parviflora rhizome with reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 5,7-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols for cited assays, and visualizing the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a bioactive compound predominantly found in the rhizomes of Kaempferia parviflora (black ginger) and other medicinal plants.[1] Its methylated structure contributes to enhanced metabolic stability and oral bioavailability compared to its hydroxylated flavonoid counterparts, making it an attractive candidate for therapeutic development.[2] This guide explores the multifaceted biological effects of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell survival and proliferation.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, primarily expressed as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 25 | [3][4] |

| T24 | Bladder Cancer | Not specified for pure compound, but ethanol extract containing DMF showed an IC50 of 29.62 µg/mL after 24h. | [5] |

| VK2/E6E7 | Endometriosis-related | Antiproliferative effects observed | [6] |

| End1/E6E7 | Endometriosis-related | Antiproliferative effects observed | [6] |

| A375 | Melanoma | KPE-DCM extract containing DMF showed an IC50 of < 20 µg/mL at 24h. | [7] |

| A2058 | Melanoma | KPE-DCM extract containing DMF showed an IC50 of < 20 µg/mL at 24h. | [7] |

Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

| Assay | Model | Effect | Reference |

| COX-2 Inhibition | In vitro | F1 (this compound) showed an IC50 of >70 µM. A related compound, F2, showed selective COX-2 inhibition. | [8] |

| NF-κB Downregulation | In vivo (aged mice) | Downregulated NF-κB protein expression in muscle tissue. | [1] |

| Pro-inflammatory Cytokine Reduction | In vivo (aged mice) | Decreased serum levels of TNF-α and IL-6. | [1] |

Experimental Protocols

This assay determines the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

-

Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate).

-

Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the COX-2 activity.

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the levels of protein phosphorylation.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective and Other Activities

This compound has also shown promise in the context of neuroprotection and in combating age-related muscle loss (sarcopenia).

Quantitative Data on Neuroprotective and Anti-sarcopenic Effects

| Activity | Model | Key Findings | Reference |

| Neuroprotection | In silico and in vivo (LPS-induced memory impairment in mice) | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; increased BDNF levels. | [9] |

| Anti-sarcopenia | In vivo (aged mice) | Increased grip strength and muscle mass; stimulated PI3K-Akt pathway. | [1] |

Experimental Workflow for In Vivo Neuroprotection Studies

PI3K/Akt Signaling in Anti-sarcopenia

The beneficial effects of this compound on muscle health are partly mediated by the activation of the PI3K/Akt pathway, which promotes protein synthesis.[1]

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action in greater detail. Future studies should focus on its pharmacokinetic and toxicological profiles in more advanced models to pave the way for potential clinical applications.

References

- 1. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.waocp.org [journal.waocp.org]

- 6. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the Diverse Anticancer Effects of Laos Kaempferia parviflora (Black Ginger) on Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]

A Technical Guide to the Neuroprotective Mechanisms of 5,7-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the neuroprotective effects of 5,7-dimethoxyflavone (DMF), a major bioactive methoxyflavone derived from Kaempferia parviflora. Emerging evidence highlights its potential as a multi-target therapeutic agent for neurodegenerative disorders, including Alzheimer's disease. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and drug development.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological processes in neurodegeneration, including neuroinflammation, excitotoxicity, protein aggregation, and oxidative stress.

Attenuation of Neuroinflammation

Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases.[1] DMF has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[2] In lipopolysaccharide (LPS)-induced neuroinflammation models in mice, oral administration of DMF significantly reduced the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This anti-inflammatory activity is attributed to the modulation of critical inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway and the subsequent inhibition of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling.[5][6] By suppressing these pathways, DMF inhibits the expression of inflammatory mediators, thereby reducing microglial activation and protecting neurons from inflammatory damage.

Modulation of Neurotransmitter Systems

Dysregulation of neurotransmitter systems is a hallmark of many neurological disorders. In silico and in vivo studies have identified that DMF interacts with both the GABAergic and serotonergic systems, which are crucial for regulating neuronal excitability and mood.

-

GABAergic System: Molecular docking studies predict strong binding interactions between DMF and the GABA-A receptor subunits GABRA1 and GABRG2.[3][4][5] In vivo experiments have confirmed that DMF administration upregulates the hippocampal mRNA expression of GABRA1, suggesting an enhancement of inhibitory neurotransmission.[3][4] This action may counteract the neuronal hyperexcitability often observed in neurodegenerative conditions.

-

Serotonergic System: DMF is also predicted to target serotonin receptors 5-HT2A and 5-HT2C.[3][4][5] Consistent with these predictions, DMF treatment has been shown to significantly increase the hippocampal mRNA levels of both 5-HT2A and 5-HT2C.[3][4] Modulation of these receptors can influence cognitive processes and mood, offering further therapeutic benefits.

Promotion of Neurotrophic Factors

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports neuronal survival, growth, and synaptic plasticity.[7] Reduced BDNF levels are associated with cognitive decline and depression.[5] Studies have shown that treatment with DMF significantly increases the levels of BDNF in the hippocampus of LPS-treated mice, suggesting that DMF promotes neuronal resilience and plasticity.[3][4][5] This effect is likely linked to the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[8][9]

Anti-amyloid and Cholinesterase Inhibition

The accumulation of amyloid-beta (Aβ) plaques and cholinergic dysfunction are central to the pathology of Alzheimer's disease.[10][11] DMF exhibits multi-target effects relevant to this pathology.

-

Anti-Amyloidogenic Effects: DMF has been shown to hinder the aggregation of Aβ1-42 peptides and destabilize pre-formed amyloid fibrils.[10] In animal models, DMF treatment significantly reduces the levels of Aβ in the hippocampus.[3][4]

-

Cholinesterase Inhibition: DMF also acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[10][12] By inhibiting BChE, DMF may help to restore cholinergic tone, which is beneficial for cognitive function.[10][11]

Antioxidant and Anti-Apoptotic Effects

Oxidative stress and subsequent apoptotic cell death are common final pathways in neuronal loss.[13][14] Methoxyflavones from Kaempferia parviflora have been shown to reduce Reactive Oxygen Species (ROS) and apoptosis in neuronal cells.[3] DMF, specifically, has been reported to protect SH-SY5Y neuroblastoma cells from Aβ1-42-induced damage, restoring cell survival.[10][11] Furthermore, DMF can induce apoptosis in pathological conditions by activating the endoplasmic reticulum (ER) stress pathway, suggesting a role in clearing damaged cells.[15] This dual role highlights its potential to selectively eliminate dysfunctional cells while protecting healthy neurons.

Key Signaling Pathways Modulated by this compound

The neuroprotective actions of DMF are mediated by its ability to modulate several key intracellular signaling cascades.

Inhibition of Pro-Inflammatory Signaling

DMF effectively suppresses neuroinflammation by inhibiting the TLR4-mediated signaling cascade in microglia. Upon activation by stimuli like LPS, TLR4 recruits the adaptor protein MyD88, initiating a downstream cascade that includes the activation of MAPKs (p38, ERK, JNK) and the IKK complex. This leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes. DMF intervenes by downregulating this pathway, thus reducing the production of inflammatory cytokines.

Activation of Pro-Survival and Neurotrophic Pathways

The neurotrophic effects of DMF, particularly the upregulation of BDNF, are linked to the activation of pro-survival signaling pathways like PI3K/Akt. BDNF binds to its receptor, TrkB, leading to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad and GSK3β) and activating transcription factors like CREB, which further enhances the expression of BDNF and anti-apoptotic proteins like Bcl-2.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.

Table 1: In Vivo Effects of this compound on Inflammatory Markers and BDNF in LPS-Induced Mice

| Parameter | Treatment Group | Result (Concentration) | Fold Change vs. LPS Control | Reference |

|---|---|---|---|---|

| TNF-α | DMF (10 mg/kg) | 10.6 ± 0.9 pg/mL | Significant Reduction | [3] |

| IL-1β | DMF (all doses) | - | Significant Reduction | [3] |

| IL-6 | DMF (all doses) | - | Significant Reduction | [3] |

| Aβ Level | DMF (all doses) | - | Significant Reduction | [3] |

| BDNF Level | DMF (all doses) | - | Significant Increase |[3][4] |

Table 2: In Vitro Neuroprotective and Anti-Alzheimer's Activities of this compound (F1)

| Activity | Target/Assay | Result (IC50) | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 237.15 µM | [10][11] |

| Butyrylcholinesterase (BChE) | 233.15 µM | [10][11] | |

| Anti-Amyloidogenic | Aβ1-42 Aggregation Inhibition | 134.26 µM | [10][11] |

| Aβ1-42 Fibril Destabilization | 83.86 µM | [10][11] |

| Neuroprotection | Aβ1-42-induced toxicity | Restored cell survival |[10][11] |

Table 3: Predicted Molecular Targets of this compound and In Vivo Validation

| Target Protein | Prediction Model | In Vivo Validation (Hippocampal mRNA) | Reference |

|---|---|---|---|

| GABRA1 | Ligand-based | Significantly Upregulated | [3][4][5] |

| GABRG2 | Ligand-based | - | [3][4][5] |

| 5-HT2A | Proteochemometric (PCM) | Significantly Upregulated | [3][4][5] |

| IGF1R | Proteochemometric (PCM) | - | [3][4][5] |

| 5-HT2C | Proteochemometric (PCM) | Significantly Upregulated |[3][4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

LPS-Induced Neuroinflammation Model in Mice

-

Objective: To induce a state of neuroinflammation to evaluate the anti-inflammatory effects of DMF in vivo.

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Mice are orally administered with DMF (e.g., 10, 20, 40 mg/kg), vehicle, or a positive control (e.g., Ibuprofen) daily for a period of 21 days.[3]

-

From day 18 to day 21, mice receive daily intraperitoneal (i.p.) injections of Lipopolysaccharide (LPS) to induce systemic and central inflammation.[3]

-

Control groups receive saline instead of LPS and/or vehicle instead of DMF.

-

Following the treatment period, behavioral tests are conducted, and brain and blood samples are collected for biochemical analysis.[5]

-

-

Workflow Diagram:

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of specific proteins such as cytokines (TNF-α, IL-1β, IL-6), Aβ, and BDNF in serum or brain homogenates.[3]

-

Procedure:

-

Brain tissue (e.g., hippocampus) is homogenized in an appropriate lysis buffer containing protease inhibitors.

-

96-well microplates are coated with a capture antibody specific to the target protein and incubated.

-

After washing, the plates are blocked to prevent non-specific binding.

-

Samples (serum or brain homogenate) and standards are added to the wells and incubated.

-

After another wash, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, which is converted by the enzyme to produce a colorimetric signal.

-

The absorbance is read using a microplate reader, and the concentration of the target protein is determined by comparison to the standard curve.

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Objective: To measure the mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A, BDNF) in brain tissue.[3]

-

Procedure:

-

Total RNA is extracted from hippocampal tissue using a suitable kit (e.g., TRIzol).

-

The concentration and purity of the RNA are determined.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

-

Quantitative PCR (qPCR) is performed using the cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

-

The amplification of DNA is monitored in real-time.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

-

Neuroprotection Against Aβ1-42-Induced Cell Damage

-

Objective: To assess the ability of DMF to protect neuronal cells from toxicity induced by amyloid-beta.

-

Cell Line: Differentiated human neuroblastoma SH-SY5Y cells are a common model.[10][11]

-

Procedure:

-

SH-SY5Y cells are seeded in 96-well plates and differentiated, often using retinoic acid.[10]

-

Cells are pre-treated with various concentrations of DMF for a specified period.

-

Aggregated Aβ1-42 peptide (e.g., 25 µM) is then added to the wells to induce toxicity.[11]

-

After incubation (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

The MTT reagent is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured. Cell viability is expressed as a percentage relative to untreated control cells.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for complex neurodegenerative diseases. Its mechanism of action is multifaceted, involving the simultaneous modulation of neuroinflammation, neurotransmitter systems, neurotrophic factor expression, amyloid pathology, and cholinergic pathways. By engaging multiple targets, DMF can address the intricate and interconnected pathological processes that drive neuronal loss and cognitive decline. The data presented in this guide underscore the need for continued research and development of this compound as a promising candidate for early intervention and treatment of neurodegenerative disorders.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Neuroprotective Mechanism of this compound and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the Neuroprotective Mechanism of this compound and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder [biomolther.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]

- 11. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcog.com [phcog.com]

- 14. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity of 5,7-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of 5,7-dimethoxyflavone (DMF), a natural flavonoid known for its potential as an anticancer agent. This document synthesizes key findings on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the reported values for DMF are summarized below.

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| HepG2 | Liver Carcinoma | 25 µM | MTT Assay | [1][2][3] |

| T47D | Breast Cancer | 25.00 µg/mL | Not Specified | [4][5] |

| HepG2 | Liver Carcinoma | 21.36 µg/mL | Not Specified | [4][5] |

Note: These values are for a synthetic derivative (compound 7) of this compound, highlighting the potential for structural modification to enhance cytotoxicity.[4][5]

Beyond IC50 values, studies have shown that 5,7-DMF decreases the percentage viability of HepG2 cells in a dose- and time-dependent manner.[1] It also reduces the colony-forming potential of these cells, further indicating its antiproliferative capabilities.[1][2][3]

Mechanisms of Cytotoxic Action

The anticancer activity of this compound is attributed to several cellular mechanisms, primarily revolving around the induction of apoptosis and cell cycle arrest.

2.1. Induction of Apoptosis and Oxidative Stress

A primary mechanism of DMF-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[2] In liver cancer cells (HepG2), treatment with 5,7-DMF leads to a dose-dependent increase in apoptosis.[1] This process is closely linked to the generation of Reactive Oxygen Species (ROS) and the disruption of mitochondrial function.[1][2][3] The proposed signaling cascade suggests that 5,7-DMF triggers an increase in intracellular ROS, which in turn reduces the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[1][2] This ultimately culminates in cell death.[2][3] Studies on human endometriosis cell lines corroborate these findings, showing that DMF induces loss of mitochondrial membrane potential, dysregulation of intracellular calcium, and ROS production, which collectively accelerate apoptosis.[6]

Caption: Proposed pathway for ROS-mediated apoptosis by 5,7-DMF.

2.2. Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. In HepG2 cells, treatment with DMF resulted in a significant, dose-dependent increase in the percentage of cells in the sub-G1 phase of the cell cycle.[1][2] This accumulation in the sub-G1 phase is a hallmark of apoptosis-related DNA fragmentation. The compound also appears to cause an arrest at the G1 phase.[1][7] This disruption of the cell cycle prevents cancer cells from proliferating uncontrollably.

Caption: 5,7-DMF induces cell cycle arrest at the G1/Sub-G1 phase.

2.3. Modulation of NF-κB Signaling

In the context of hepatocellular carcinoma, 5,7-DMF has been found to inhibit tumor progression by modulating immune responses.[8] Mechanistically, it binds to nuclear factor kappa-B (NF-κB) and inhibits the phosphorylation of its p65 subunit. This action suppresses the expression of downstream proteins like the chemokine CCL2, which plays a role in the crosstalk between tumor cells and immune cells.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.

3.1. Cell Culture and Treatment

-

Cell Line: The human liver cancer cell line HepG2 is commonly used.[1]

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.[1]

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2 and 95% air.[1]

-

Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with varying concentrations of the compound (e.g., 0, 10, 25, 50 µM) for specified time periods (e.g., 24 or 48 hours). A vehicle control (DMSO) is run in parallel.[1]

3.2. Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Addition: The cells are treated with various concentrations of 5,7-DMF and incubated for 24-48 hours.[1]

-

MTT Reagent: After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

3.3. Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates (e.g., at a density of 2 x 10^5 cells/well) and treated with 5,7-DMF for 24 hours.[1]

-

Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.[1]

3.4. Apoptosis Detection (DAPI Staining) 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA and is used to visualize nuclear morphology.

-

Treatment: Cells grown on coverslips are treated with 5,7-DMF.

-

Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

-

Staining: The fixed cells are stained with DAPI solution.

-

Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.[1][2]

General Experimental Workflow

The evaluation of a compound's cytotoxicity follows a logical progression from initial viability screening to detailed mechanistic studies.

Caption: Standard workflow for in vitro cytotoxicity evaluation.

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural modification of this compound from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of 5,7-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DMF's anti-inflammatory effects, supported by a comprehensive review of preclinical data. We delve into its inhibitory actions on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its role in modulating the production of pro-inflammatory mediators. This document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling cascades and workflows to facilitate a deeper understanding and guide future research in the development of DMF as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a polymethoxylated flavone found in plants like Kaempferia parviflora (black ginger), has emerged as a promising candidate.[1] Preclinical studies have demonstrated its ability to suppress inflammatory responses in various models.[2][3][4] This guide aims to provide a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used for its investigation.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory molecules.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2] It can reduce the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5][6] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.[2][6]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in inflammation.[7] Activation of these kinases leads to the phosphorylation of transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[6]

This compound has been reported to suppress the phosphorylation of MAPKs in response to inflammatory stimuli.[1][6] By inhibiting the activation of ERK, JNK, and p38, DMF can downregulate the expression of inflammatory mediators.[8]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of 5,7-Dimethoxyflavone for Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for the antifungal properties of 5,7-dimethoxyflavone. Due to the limited direct research on this compound's antifungal efficacy, this document draws upon data from structurally similar flavonoids, such as 5-hydroxy-7,4'-dimethoxyflavone, to illustrate key methodologies and potential mechanisms of action. This approach provides a robust framework for researchers initiating antifungal screening of this and other related flavonoid compounds.

Introduction: The Antifungal Potential of Flavonoids

Fungal infections pose a significant global health threat, with rising incidence rates, particularly among immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains and the limited arsenal of effective antifungal agents necessitate the discovery of novel therapeutic compounds.[3] Flavonoids, a class of polyphenolic secondary metabolites found in plants, have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1][4] this compound is a natural flavonoid that has been investigated for various biological activities.[5][6] This guide outlines the essential steps and methodologies for conducting an initial, yet thorough, antifungal screening of this compound.

Quantitative Data on Antifungal Activity

Direct data on the antifungal activity of this compound is sparse, with some studies indicating it serves as a better starting material for the synthesis of more potent derivatives.[5][7] However, extensive research on the closely related compound, 5-hydroxy-7,4'-dimethoxyflavone, provides valuable insight into the potential efficacy and mechanisms. The following tables summarize the available quantitative data for these related compounds against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-hydroxy-7,4'-dimethoxyflavone and a this compound Derivative

| Compound | Fungal Species | MIC (μg/mL) | IC50 (μg/mL) | Reference |

| 5-hydroxy-7,4'-dimethoxyflavone | Candida albicans | 45 | - | [8] |

| 5-hydroxy-7,4'-dimethoxyflavone | Candida albicans | 22.5 | - | [9] |

| Oxime derivative of this compound | Candida albicans | - | 48.98 | [7] |

Table 2: Synergistic Activity of 5-hydroxy-7,4'-dimethoxyflavone with Miconazole against Candida albicans

| Compound Combination | Effect | Observation | Reference |

| 5-hydroxy-7,4'-dimethoxyflavone (22.5 μg/mL) + Miconazole (150 μg/mL) | Synergistic | Complete inhibition of growth after 4 hours. | [8][10] |

| 5-hydroxy-7,4'-dimethoxyflavone alone | Fungistatic | - | [8] |

| Miconazole alone | Fungistatic | - | [8] |

Potential Mechanisms of Antifungal Action

Understanding the mechanism of action is crucial for drug development. Studies on related flavonoids suggest two primary antifungal mechanisms.

3.1. Inhibition of Ergosterol Biosynthesis Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to cell death.[11] Several flavonoids have been shown to inhibit the ergosterol biosynthesis pathway.[12] For instance, 5-hydroxy-7,4'-dimethoxyflavone treatment resulted in a time-dependent decrease in the total ergosterol content in C. albicans.[8][10] At half its MIC, it reduced ergosterol content to 91.6% and 63% after 16 and 24 hours, respectively.[8]

3.2. Inhibition of Drug Efflux Pumps Fungal cells can develop resistance by actively pumping antifungal drugs out of the cell using ATP-binding cassette (ABC) transporters.[8] Inhibition of these efflux pumps can restore the efficacy of existing antifungal drugs. 5-hydroxy-7,4'-dimethoxyflavone was shown to inhibit drug efflux pumps in C. albicans, leading to a higher intracellular accumulation of compounds like ciprofloxacin, with a reported IC50 value of 51.64 μg/mL for this inhibitory activity.[8][10][13] This mechanism is a key factor in its synergistic effect when combined with conventional antifungals.[8]

Visualized Workflows and Pathways

References

- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural modification of this compound from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Vasorelaxant Effects of 5,7-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (DMF) is a naturally occurring methoxyflavone found in several medicinal plants, most notably Kaempferia parviflora (black ginger). Traditionally used for various ailments, recent scientific investigations have focused on its pharmacological properties, including its potential as a vasorelaxant agent. This technical guide provides an in-depth overview of the foundational research into the vasorelaxant effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Quantitative Data on Vasorelaxant Efficacy

The vasorelaxant properties of this compound have been primarily investigated using isolated rat aortic rings. While a precise EC50 value for the vasorelaxant effect of this compound on pre-contracted aortic rings is not explicitly stated in the foundational literature, the compound has been shown to induce concentration-dependent relaxation in the range of 1-100 μM.[1] The following tables summarize the key findings from studies using pharmacological inhibitors to elucidate the mechanism of action.

Table 1: Effect of Inhibitors on this compound-Induced Vasorelaxation in Endothelium-Intact Rat Aortic Rings

| Inhibitor | Target | Concentration | Effect on DMF-Induced Relaxation | Reference |

| L-NAME | Nitric Oxide Synthase (NOS) | 300 μM | Significant Reduction | [1] |

| ODQ | Soluble Guanylate Cyclase (sGC) | 10 μM | Significant Reduction | [1] |

| Indomethacin | Cyclooxygenase (COX) | 10 μM | Significant Reduction | [1] |

| SQ22536 | Adenylyl Cyclase | 100 μM | No Significant Effect | [1] |

Table 2: Effect of Ion Channel Blockers on this compound-Induced Vasorelaxation

| Blocker | Target Ion Channel(s) | Concentration | Effect on DMF-Induced Relaxation | Reference |

| High KCI | Voltage-Dependent Calcium Channels | 60 mM | Significant Inhibition | [1] |

| Tetraethylammonium (TEA) | Non-specific K+ channels (including Ca2+-activated) | 5 mM | Significant Reduction | [1] |

| Glibenclamide | ATP-sensitive K+ channels (KATP) | 10 μM | Significant Reduction | [1] |

| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels (Kv) | 1 mM | Significant Reduction | [1] |

| Barium Chloride (BaCl2) | Inwardly rectifying K+ channels (Kir) | 10 μM | Significant Reduction | [1] |

Experimental Protocols

The foundational research on the vasorelaxant effects of this compound has predominantly utilized the isolated rat aortic ring assay with a wire myograph system. This ex vivo method allows for the direct measurement of vascular tension in response to pharmacological agents.

Preparation of Isolated Rat Aortic Rings

-

Animal Model: Male Wistar rats are typically used.

-

Aorta Excision: Following euthanasia by an approved method, the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Cleaning and Sectioning: The aorta is cleaned of adhering connective and adipose tissues. It is then cut into rings of approximately 2-3 mm in width.

-

Endothelium Removal (for endothelium-denuded studies): For experiments requiring the absence of the endothelium, the luminal surface of the aortic rings is gently rubbed with a small wire or wooden stick. Successful removal is confirmed by the lack of relaxation in response to acetylcholine.

Wire Myography Setup and Protocol

-

Mounting: Each aortic ring is mounted between two stainless steel wires in an organ bath of a wire myograph system. One wire is fixed, and the other is connected to a force-displacement transducer.

-

Bathing Solution: The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The bathing solution is changed every 15-20 minutes during this period.

-

Pre-contraction: To induce a sustained contraction, a vasoconstrictor agent is added to the organ bath. Commonly used agents include:

-

Phenylephrine (e.g., 1 μM): An α1-adrenergic agonist, used to study receptor-mediated contraction.

-

High Potassium Chloride (KCl) (e.g., 60 mM): Used to induce depolarization and contraction via voltage-gated calcium channels, bypassing membrane receptors.

-

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contracted tension.

-

Inhibitor Studies: To investigate the mechanism of action, various pharmacological inhibitors (as listed in Tables 1 and 2) are added to the organ bath and incubated with the aortic rings for a specified period (e.g., 20-30 minutes) before the addition of the pre-contracting agent and subsequent administration of this compound.

Calcium Influx Experiment

-

Calcium-Free Conditions: Aortic rings are incubated in a Ca2+-free Krebs-Henseleit solution containing a high concentration of KCl to depolarize the membrane.

-

Addition of Calcium: Calcium chloride (CaCl2) is added cumulatively to induce contraction by promoting calcium influx through voltage-gated calcium channels.

-

Effect of this compound: To assess the inhibitory effect on calcium influx, the aortic rings are pre-incubated with this compound before the cumulative addition of CaCl2. A reduction in the contractile response to CaCl2 indicates inhibition of calcium influx.

Signaling Pathways and Mechanisms of Action

The vasorelaxant effect of this compound is multifaceted, involving both endothelium-dependent and endothelium-independent mechanisms.

Endothelium-Dependent Vasorelaxation

The endothelium plays a crucial role in mediating a significant portion of the vasorelaxant effect of this compound. This is primarily achieved through the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the involvement of the cyclooxygenase (COX) pathway.

Endothelium-Independent Vasorelaxation

This compound also exerts a direct relaxant effect on vascular smooth muscle cells, independent of the endothelium. This action is primarily attributed to the opening of various potassium channels and the inhibition of calcium influx through voltage-gated calcium channels.

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the vasorelaxant effects of a test compound like this compound using the isolated rat aortic ring assay.

Conclusion

The foundational research on this compound reveals a dual mechanism of action contributing to its vasorelaxant effects. It acts through both endothelium-dependent pathways, primarily involving the nitric oxide-cGMP system and cyclooxygenase products, and endothelium-independent pathways, characterized by the activation of multiple types of potassium channels and the inhibition of calcium influx into vascular smooth muscle cells. This comprehensive profile suggests that this compound is a promising candidate for further investigation in the context of cardiovascular diseases where vasodilation is a therapeutic goal. This technical guide provides a core understanding of the seminal research, offering a foundation for future studies and drug development endeavors in this area.

References

5,7-dimethoxyflavone role in sarcopenia prevention

An In-depth Technical Guide on the Role of 5,7-Dimethoxyflavone in Sarcopenia Prevention

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sarcopenia, the age-associated decline in muscle mass and function, poses a significant challenge to the aging population. The quest for effective countermeasures has led to the investigation of various natural compounds. Among these, this compound (5,7-DMF), a primary bioactive flavonoid isolated from Kaempferia parviflora (black ginger), has emerged as a promising candidate for sarcopenia prevention.[1][2][3] This technical guide synthesizes the current scientific understanding of 5,7-DMF's role in mitigating sarcopenia, focusing on its molecular mechanisms, preclinical evidence, and the experimental frameworks used for its evaluation. Through a detailed exploration of its impact on crucial signaling pathways, presentation of quantitative data, and visualization of complex biological processes, this document aims to provide a comprehensive resource for the scientific community engaged in the research and development of novel sarcopenia therapies.

Introduction: The Challenge of Sarcopenia and the Promise of this compound

Sarcopenia is a progressive geriatric syndrome characterized by a significant loss of skeletal muscle mass and strength, leading to diminished physical performance, increased frailty, and a higher risk of adverse health outcomes.[1][2][3] The underlying pathophysiology is multifaceted, involving an imbalance in protein metabolism, mitochondrial dysfunction, and chronic low-grade inflammation.[1][4] While exercise and nutritional interventions remain the cornerstones of sarcopenia management, there is a compelling need for pharmacological agents that can augment these strategies.[1]

This compound (5,7-DMF), derived from the rhizomes of Kaempferia parviflora, has a history of use in traditional medicine and is now being scientifically validated for a range of bioactivities, including anti-inflammatory, anti-obesity, and metabolic-enhancing effects.[1][2][5] Recent research has illuminated its potential to counteract the key drivers of sarcopenia, making it a subject of intense interest for therapeutic development.[1][3]

Molecular Mechanisms of Action

5,7-DMF exerts its anti-sarcopenic effects through a multi-pronged approach at the cellular and molecular level, primarily by modulating protein turnover, enhancing mitochondrial function, and reducing inflammation.

Regulation of Muscle Protein Turnover

5,7-DMF favorably shifts the balance of muscle protein metabolism towards synthesis and away from degradation.

-

Stimulation of Protein Synthesis: 5,7-DMF activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This activation leads to the downstream phosphorylation and activation of the mammalian target of rapamycin (mTOR), a central regulator of protein synthesis.[1][4] Activated mTOR, in turn, phosphorylates its substrates, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote the translation of muscle proteins.[1][5]

-

Inhibition of Protein Degradation: The activation of Akt by 5,7-DMF also leads to the phosphorylation of Forkhead box O3 (FoxO3).[1][2][3] This phosphorylation sequesters FoxO3 in the cytoplasm, preventing its translocation to the nucleus where it would otherwise upregulate the expression of muscle-specific E3 ubiquitin ligases, namely Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1).[1] By inhibiting the expression of these atrogenes, 5,7-DMF effectively curtails the ubiquitin-proteasome pathway of muscle protein degradation.[1]

Enhancement of Mitochondrial Biogenesis and Function

Mitochondrial health is critical for muscle function, and its decline is a hallmark of sarcopenia. 5,7-DMF has been shown to bolster mitochondrial capacity.

-

Upregulation of the PGC-1α Pathway: 5,7-DMF enhances the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2][5] This leads to the subsequent upregulation of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam).[1][2] This signaling cascade culminates in an increased mitochondrial DNA (mtDNA) content, indicative of the formation of new mitochondria.[1][2]

Alleviation of Inflammation

Chronic inflammation contributes to muscle wasting in the elderly. 5,7-DMF exhibits potent anti-inflammatory properties.

-

Reduction of Pro-inflammatory Cytokines: In aged mice, 5,7-DMF treatment has been shown to significantly reduce the serum and muscle levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] This anti-inflammatory action helps to create a more favorable environment for muscle preservation and growth.

Key Signaling Pathways

The following diagrams, rendered in DOT language, provide a visual representation of the signaling cascades modulated by this compound.

Caption: 5,7-DMF modulates protein turnover by activating the PI3K/Akt/mTOR synthesis pathway and inhibiting the FoxO3-mediated degradation pathway.

References

- 1. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The this compound Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

The Bioavailability of 5,7-Dimethoxyflavone: An In-depth Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: 5,7-Dimethoxyflavone (5,7-DMF), a prominent methoxyflavone found in plants such as Kaempferia parviflora, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical translation of 5,7-DMF is often hampered by its low oral bioavailability, primarily attributed to its poor water solubility.[3][4] This technical guide provides a comprehensive overview of the current understanding of the bioavailability of 5,7-DMF, detailing its pharmacokinetic profile, metabolic fate, and strategies to enhance its systemic absorption. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.

Pharmacokinetic Profile of this compound

The bioavailability of a compound is determined by its absorption, distribution, metabolism, and excretion (ADME) properties. Several preclinical studies have characterized the pharmacokinetic profile of 5,7-DMF, primarily in rodent models.

Absorption and Plasma Concentrations

Following oral administration, 5,7-DMF is rapidly absorbed, with maximal plasma concentrations (Cmax) typically reached within 30 minutes to 2 hours.[2][5][6] However, the absolute oral bioavailability is generally low, reported to be in the range of 1-4% in rats when administered as part of a Kaempferia parviflora extract.[5][7]

Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |

| Mice | 10 mg/kg (oral) | 1870 ± 1190 | 0.5 | 532 ± 165 | 3.40 ± 2.80 | [2] |

| Rats | 250 mg/kg KP extract (oral) | 550 - 880 | 1 - 2 | Not Specified | 3 - 6 | [5] |

| Roosters | 150 mg/kg KP extract (oral) | 340 - 830 | 1.17 - 1.83 | 1020 - 1680 | 2.03 - 2.60 | [6] |

Note: KP extract refers to Kaempferia parviflora extract. The concentration of 5,7-DMF within the extract can vary.

Distribution

Studies have shown that 5,7-DMF distributes extensively into various tissues.[1][2] Following oral administration in mice, 5,7-DMF was found to be most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, and lung.[2][8] The high volume of distribution (90.1 ± 62.0 L/kg in mice) indicates significant tissue uptake.[2] This wide distribution is crucial for its pharmacological effects in different organs.

Metabolism and Excretion

The metabolism of 5,7-DMF involves demethylation, sulfation, and glucuronidation.[5][7] The primary route of elimination is through the urine and feces.[5][9] In rats, the parent compound recovery in urine and feces is low (3.10% and 0.96% of the dose, respectively), suggesting extensive metabolism.[5][7] Human intestinal bacteria have also been shown to metabolize 5,7-DMF to its corresponding demethylated flavones, such as chrysin (5,7-dihydroxyflavone).[10]

Factors Limiting Bioavailability

The primary factor limiting the oral bioavailability of 5,7-DMF is its poor aqueous solubility.[3][4] This inherent characteristic hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, efflux transporters in the intestine, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), may actively pump 5,7-DMF back into the intestinal lumen, further reducing its net absorption.[11][12]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

A representative experimental protocol for determining the pharmacokinetics of 5,7-DMF in mice involves the oral administration of a single dose (e.g., 10 mg/kg).[2][8]

Workflow for In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study of 5,7-DMF in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice are commonly used.

-